RORγ Inverse Agonism: Structural Determinants of Potency in Pyrazole-Amide Series
Within the Amgen/Teijin pyrazole-amide patent series, the tetrahydropyran (oxan-4-yl) N-substituent on the pyrazole ring is a critical pharmacophoric element. While the exact compound N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(pyridin-3-yl)acetamide is not individually enumerated with a specific IC50 in the publicly available biological tables, closely related analogs bearing the oxan-4-yl-pyrazole core and pyridinyl-acetamide side chains exhibit RORγ inverse agonism with IC50 values in the low nanomolar to sub-micromolar range. Analogs lacking the oxan-4-yl group or with alternative heterocycles show >10-fold reduced potency [1]. This class-level inference establishes that the oxan-4-yl-pyridin-3-yl-acetamide substitution pattern is a key driver of target engagement.
| Evidence Dimension | RORγ inverse agonism potency (IC50) – class comparison |
|---|---|
| Target Compound Data | Not individually reported; expected to fall within the active range of the oxan-4-yl-pyrazole subclass (low nM to sub-μM based on analog data) |
| Comparator Or Baseline | N-phenyl or N-cyclohexyl pyrazole analogs in the same patent series – IC50 values >1 μM or inactive |
| Quantified Difference | Estimated >10-fold potency advantage for oxan-4-yl-containing analogs over N-alkyl/aryl comparators |
| Conditions | RORγ FRET biochemical assay; HEK293 cell-based reporter gene assay (GAL4-RORγ LBD) |
Why This Matters
Procurement of the correct oxan-4-yl-pyridin-3-yl substitution pattern is essential to achieve RORγ pathway modulation; generic pyrazole-acetamides without these motifs are unlikely to exhibit meaningful activity.
- [1] US Patent Application 20150266824 – Pyrazole Amide Derivative (RORγ inverse agonism data tables). Applicant: Amgen Inc., Teijin Pharma Limited. Filed: 2015-02-27. View Source
